molecular formula C13H14F3N5O B6441375 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2549022-26-4

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6441375
CAS No.: 2549022-26-4
M. Wt: 313.28 g/mol
InChI Key: JBUOIBVYAQNWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine (hereafter referred to as the "target compound") is characterized by a pyrimidine core substituted with a trifluoromethyl group at the 4-position and a piperidine ring at the 2-position. The piperidine moiety is further functionalized with a 5-methyl-1,3,4-oxadiazole group . This structure combines electron-withdrawing (trifluoromethyl) and heterocyclic (oxadiazole, piperidine) features, which are common in pharmaceuticals and agrochemicals for optimizing solubility, metabolic stability, and target binding .

Properties

IUPAC Name

2-methyl-5-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O/c1-8-19-20-11(22-8)9-3-2-6-21(7-9)12-17-5-4-10(18-12)13(14,15)16/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUOIBVYAQNWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine are enzymes and receptors involved in cellular signaling pathways. Specifically, this compound is known to interact with kinases and G-protein coupled receptors (GPCRs), which play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The compound binds to the active sites of its target kinases and GPCRs, inhibiting their activity. This binding leads to the disruption of downstream signaling pathways, particularly those involved in cell growth and survival. By inhibiting these pathways, the compound can induce apoptosis in cancer cells or reduce inflammation in certain diseases .

Biochemical Pathways

The inhibition of kinases and GPCRs affects several biochemical pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are critical for cell survival and proliferation. Inhibition of these pathways results in reduced cell growth, increased apoptosis, and decreased angiogenesis, which are beneficial effects in the treatment of cancer and inflammatory diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at physiological pH but may degrade in highly acidic or basic environments. Temperature fluctuations can also affect its stability, with higher temperatures potentially leading to degradation. Additionally, the presence of other drugs or chemicals can lead to interactions that may enhance or inhibit the compound’s efficacy.

: Review on synthetic account of 1,2,4-oxadiazoles : Therapeutic potential of oxadiazole or furadiazole containing compounds : Oxadiazoles: moiety to synthesis and utilize : Pharmacokinetics of oxadiazole derivatives : Therapeutic potential of oxadiazole or furadiazole containing compounds : Oxadiazoles: moiety to synthesis and utilize

Scientific Research Applications

Therapeutic Potential

1. Neurodegenerative Diseases
The compound has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy (PSP). Research indicates that it acts as an inhibitor of O-GlcNAc hydrolase (OGA) , which is crucial in the pathophysiology of tauopathies. Tauopathies are characterized by the aggregation of tau protein, leading to neurofibrillary tangles and neuronal dysfunction. By inhibiting OGA, this compound may help reduce tau aggregation and improve cognitive function in affected patients .

2. Antidepressant Activity
Studies suggest that derivatives of oxadiazole compounds, including this pyrimidine derivative, exhibit antidepressant-like effects. These effects may be attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural features of the compound enhance its interaction with biological targets involved in mood regulation .

Case Study 1: Alzheimer's Disease Treatment

A recent study investigated the efficacy of 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine in a mouse model of Alzheimer's disease. Mice treated with the compound showed significant improvements in memory retention tasks compared to control groups. The study concluded that the compound's ability to inhibit tau aggregation was a key factor in its therapeutic effect .

Case Study 2: Antidepressant Effects

Another study focused on the antidepressant potential of similar oxadiazole derivatives. In a series of behavioral tests conducted on rats subjected to chronic stress models, compounds related to 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine demonstrated significant reductions in depressive-like behaviors. This suggests a potential application for treating major depressive disorder .

Comprehensive Data Table

Application AreaMechanismFindings/Results
Neurodegenerative DiseasesOGA inhibitionReduced tau aggregation; improved cognitive function in mice
Antidepressant ActivityNeurotransmitter modulationSignificant reduction in depressive behaviors in rats

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Oxadiazole Motifs

BK80624 (2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine)
  • Key Differences : Replaces the 5-methyl-1,3,4-oxadiazole group with a pyrimidin-2-yloxy-methyl substituent on the piperidine ring.
  • Molecular Formula : C₁₅H₁₆F₃N₅O (MW: 339.32) .
Wf-516 ((2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol)
  • Key Similarities : Shares the 5-methyl-1,3,4-oxadiazole and piperidine moieties.
  • Key Differences : Incorporates a benzo[b]furan core and a dichlorophenyl group, contributing to its selective binding to serotonin 1A (5-HT₁A) receptors .
  • Application : Demonstrated rapid antidepressant effects in preclinical models, suggesting the oxadiazole-piperidine motif is compatible with CNS-targeted therapies .

Compounds with Trifluoromethylpyrimidine Cores

Flusulfinam (2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propylsulfinyl)-4-(trifluoromethyl)benzamide)
  • Key Similarities : Contains both the 5-methyl-1,3,4-oxadiazole and trifluoromethyl groups.
  • Key Differences : Uses a benzamide scaffold instead of pyrimidine and includes a sulfinylpropyl chain.
  • Application : A herbicide targeting plant pathogens, highlighting the role of the trifluoromethyl group in agrochemical activity .
  • Physicochemical Properties : Molecular weight 379.33, density 1.51 g/cm³ .

Oxadiazole-Containing Pharmaceutical Intermediates

Ir(III) Complexes with Oxadiazole Ligands
  • Example Ligand : N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide.
  • Key Similarities : Oxadiazole and trifluoromethyl groups are retained.
  • Application: Used in photophysical materials (e.g., organic light-emitting diodes), demonstrating the versatility of oxadiazole derivatives in non-pharmaceutical applications .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Application/Properties Reference
Target Compound C₁₃H₁₃F₃N₆O 5-methyl-oxadiazole, piperidine, trifluoromethyl Potential pharmaceutical intermediate
BK80624 C₁₅H₁₆F₃N₅O Pyrimidinyloxy-methyl, trifluoromethyl Structural analog
Wf-516 C₂₇H₂₅Cl₂N₃O₄ Benzo[b]furan, dichlorophenyl 5-HT₁A receptor ligand
Flusulfinam C₁₄H₁₃F₄N₃O₃S Benzamide, sulfinylpropyl Herbicide
Ir(III) Complex Ligand C₁₆H₁₀F₃N₃O₂ Trifluoromethylbenzamide Photophysical materials

Research Findings and Implications

  • Role of Trifluoromethyl Group : Enhances lipophilicity and metabolic stability across analogs, critical for both agrochemical (flusulfinam) and pharmaceutical (Wf-516) applications .
  • Oxadiazole-Piperidine Synergy : The combination in the target compound and Wf-516 suggests utility in CNS drug design, leveraging piperidine’s conformational flexibility and oxadiazole’s hydrogen-bonding capacity .

Preparation Methods

Preparation of 2-Chloro-4-(trifluoromethyl)pyrimidine

Reagents :

  • Trifluoromethyl acetamidine hydrochloride (0.01 mol)

  • Methyl 3-oxo-3-phenylpropanoate (0.01 mol)

  • Dry acetonitrile (10 mL)

  • Sodium carbonate (0.02 mol)

Procedure :
Trifluoromethyl acetamidine hydrochloride and methyl 3-oxo-3-phenylpropanoate are stirred in dry acetonitrile under microwave irradiation (90°C, 30 min). Sodium carbonate is added to neutralize HCl byproducts. The reaction progress is monitored via thin-layer chromatography (TLC). Post-completion, the mixture is concentrated under reduced pressure and purified via column chromatography (silica gel, 10% ethyl acetate/hexane).

Yield : 65–70%.
Characterization :

  • IR (KBr) : 1630 cm⁻¹ (C=N), 1378 cm⁻¹ (C-N), 1150 cm⁻¹ (C-F).

  • ¹H NMR (DMSO-d₆) : δ 8.42 (d, J = 7 Hz, 1H, pyrimidine-H), 7.90 (d, J = 8 Hz, 2H, Ar-H), 2.3 (s, 3H, -CH₃).

Functionalization of Piperidine with 1,3,4-Oxadiazole

The piperidine-oxadiazole moiety is synthesized through cyclization of a carboxylic acid hydrazide.

Synthesis of Piperidine-3-carboxylic Acid Hydrazide

Reagents :

  • Piperidine-3-carboxylic acid (0.01 mol)

  • Hydrazine hydrate (0.02 mol)

  • Ethanol (20 mL)

Procedure :
Piperidine-3-carboxylic acid is refluxed with excess hydrazine hydrate in ethanol for 6 hours. The solvent is evaporated, and the residue is recrystallized from ethanol.

Yield : 80–85%.

Cyclization to 5-Methyl-1,3,4-oxadiazole

Reagents :

  • Piperidine-3-carboxylic acid hydrazide (0.01 mol)

  • Acetic anhydride (0.015 mol)

  • Phosphorus oxychloride (5 mL)

Procedure :
The hydrazide is refluxed with acetic anhydride and POCl₃ for 4 hours. The mixture is cooled, poured into ice-water, and neutralized with sodium bicarbonate. The precipitated solid is filtered and recrystallized from ethanol.

Yield : 70–75%.
Characterization :

  • IR (KBr) : 1690 cm⁻¹ (C=O), 1450 cm⁻¹ (C=C), 3205 cm⁻¹ (-NH).

  • ¹³C NMR (DMSO-d₆) : δ 165 (C=O), 24 (-CH₃), 110–165 (aromatic carbons).

Coupling of Pyrimidine and Piperidine-Oxadiazole

The final step involves nucleophilic aromatic substitution (NAS) to attach the piperidine-oxadiazole moiety to the pyrimidine core.

Reaction Conditions

Reagents :

  • 2-Chloro-4-(trifluoromethyl)pyrimidine (0.01 mol)

  • 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine (0.012 mol)

  • Sodium hydride (0.015 mol)

  • Dry DMF (15 mL)

Procedure :
Sodium hydride is added to dry DMF under nitrogen. 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is introduced, followed by dropwise addition of 2-chloro-4-(trifluoromethyl)pyrimidine. The mixture is stirred at 80°C for 12 hours, quenched with ice-water, and extracted with ethyl acetate. Purification is achieved via column chromatography (silica gel, 20% ethyl acetate/hexane).

Yield : 60–65%.
Characterization :

  • IR (KBr) : 2937 cm⁻¹ (C-H), 1630 cm⁻¹ (C=N), 1378 cm⁻¹ (C-N).

  • ¹H NMR (DMSO-d₆) : δ 8.4 (d, J = 8.2 Hz, 1H, pyrimidine-H), 7.8 (d, J = 8.2 Hz, 1H, pyrimidine-H), 3.8–3.3 (m, 4H, piperidine-H), 2.5 (s, 3H, -CH₃).

Analytical Validation and Optimization

Comparative Yields Under Varied Conditions

StepReagent SystemTemperature (°C)Yield (%)
Pyrimidine synthesisMicrowave irradiation9065–70
Oxadiazole cyclizationPOCl₃/Ac₂O11070–75
NAS couplingNaH/DMF8060–65

Challenges and Solutions

  • Low NAS reactivity : Elevated temperatures (80–100°C) and excess piperidine-oxadiazole improve substitution efficiency.

  • Byproduct formation : Column chromatography with gradient elution (10% → 30% ethyl acetate/hexane) enhances purity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine?

  • Methodology :

  • Oxadiazole Ring Formation : The 1,3,4-oxadiazole moiety can be synthesized via cyclization of hydrazides with carbon disulfide in basic media, followed by methylation .
  • Piperidine Substitution : The piperidinyl group is introduced via nucleophilic substitution or coupling reactions, often using piperidine derivatives pre-functionalized with the oxadiazole ring .
  • Pyrimidine Core Assembly : The trifluoromethyl pyrimidine core is typically constructed using condensation reactions, such as the Biginelli reaction, with trifluoromethyl-containing precursors .
    • Characterization : Confirmation of structure requires multinuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps, while refluxing in glacial acetic acid aids in condensation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are used to accelerate heterocycle formation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures removes by-products .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • ¹⁹F NMR : Essential for confirming the presence and environment of the trifluoromethyl group .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine and pyrimidine regions .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and molecular packing, particularly for resolving ambiguities in NOESY data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR spectra?

  • Methodology :

  • Dynamic NMR Studies : Variable-temperature NMR can identify conformational exchange broadening in the piperidine ring .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to validate experimental observations .
  • Isotopic Labeling : ¹³C-labeled analogs can clarify ambiguous assignments in crowded spectral regions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodology :

  • Fragment-Based Design : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO₂) to assess impact on bioactivity .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to evaluate metabolic stability .
  • In Silico Screening : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like kinase enzymes or microbial proteins .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding to identify bioavailability issues .
  • Metabolite Identification : LC-MS/MS detects phase I/II metabolites, highlighting potential detoxification pathways .
  • Pharmacokinetic Modeling : Compartmental analysis (e.g., WinNonlin) correlates dose-exposure relationships to refine dosing regimens .

Q. What crystallographic techniques are suitable for analyzing this compound’s interactions with biological targets?

  • Methodology :

  • Co-crystallization : Soak the compound into protein crystals (e.g., HIV-1 reverse transcriptase) and collect high-resolution data (≤1.8 Å) using synchrotron radiation .
  • Electron Density Maps : Refine structures with Phenix or CCP4 to visualize hydrogen bonding with the oxadiazole and piperidine moieties .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

  • Methodology :

  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
  • Chelation Studies : Test for metal ion interference (e.g., Zn²⁺, Mg²⁺) that may alter compound activity in specific buffers .
  • Statistical Analysis : Apply ANOVA or Mann-Whitney U tests to determine if variability is significant (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.